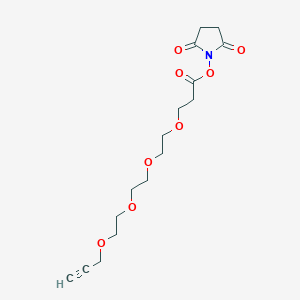

Propargyl-PEG4-NHS ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Propargyl-PEG4-NHS ester is a chemical compound widely used in bioconjugation and click chemistry. It is a non-cleavable 4-unit polyethylene glycol (PEG) linker that contains an alkyne group, which can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) with molecules containing azide groups . This compound is particularly useful in the synthesis of antibody-drug conjugates (ADC) and other bioconjugates .

Mechanism of Action

Target of Action

The primary target of Propargyl-PEG4-NHS ester is primary amines (NH2) present on various biomolecules such as peptides, antibodies, and amine-coated surfaces . The NHS ester group in the compound readily reacts with these primary amines to form a stable, irreversible amide bond .

Mode of Action

This compound is a click chemistry reagent . It contains an Alkyne group that can undergo a copper-catalyzed azide-alkyne cycloaddition (CuAAC) with molecules containing Azide groups . This reaction forms a stable triazole linkage .

Biochemical Pathways

The compound is used in the synthesis of antibody-drug conjugates (ADCs) . The formation of the stable triazole linkage between the antibody and the drug molecule via the click chemistry reaction is a crucial step in this process .

Pharmacokinetics

The presence of the 4-unit PEG linker in this compound enhances its water solubility and biocompatibility . This property allows the compound to remain stable and maintain its biological activity within the body .

Result of Action

The result of the action of this compound is the formation of a stable, irreversible amide bond with primary amines and a triazole linkage with azide-containing molecules . This enables the conjugation of various agents to antibodies, thereby enhancing the specificity and efficacy of drug delivery .

Action Environment

The reaction of the NHS ester group with primary amines occurs very readily at a pH of 7-9 . Therefore, the action of this compound is influenced by the pH of the environment. Furthermore, the compound’s stability and reactivity may also be affected by other environmental factors such as temperature and the presence of copper catalysts for the click chemistry reaction .

Biochemical Analysis

Biochemical Properties

Propargyl-PEG4-NHS ester plays a significant role in biochemical reactions. It reacts with primary amines (NH2) on the macromolecule very readily at pH 7-9 to form a stable, irreversible amide bond . This property allows it to interact with various enzymes, proteins, and other biomolecules, facilitating the formation of ADCs.

Molecular Mechanism

At the molecular level, this compound exerts its effects through its Alkyne group, which can undergo CuAAc with molecules containing Azide groups . This reaction forms a stable triazole ring, enabling the attachment of various drugs to antibodies. The resulting ADC can then interact with target cells, potentially leading to changes in gene expression, enzyme activity, and other molecular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propargyl-PEG4-NHS ester typically involves the reaction of propargyl alcohol with PEG4 and N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC). The reaction is carried out in anhydrous conditions to prevent hydrolysis of the NHS ester .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including column chromatography and recrystallization, to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Propargyl-PEG4-NHS ester primarily undergoes nucleophilic substitution reactions. The NHS ester group reacts readily with primary amines to form stable amide bonds . Additionally, the alkyne group can participate in click chemistry reactions, specifically CuAAC, to form triazoles .

Common Reagents and Conditions

Nucleophilic Substitution: Primary amines (e.g., lysine residues in proteins) in a pH range of 7-9.

Click Chemistry: Azide-containing molecules in the presence of copper(I) catalysts.

Major Products Formed

Amide Bonds: Formed from the reaction with primary amines.

Triazoles: Formed from the CuAAC reaction with azides.

Scientific Research Applications

Propargyl-PEG4-NHS ester has a wide range of applications in scientific research:

Chemistry: Used in the synthesis of complex molecules through click chemistry.

Biology: Facilitates the labeling and modification of biomolecules, such as proteins and peptides.

Medicine: Integral in the development of antibody-drug conjugates (ADC) for targeted cancer therapy.

Industry: Employed in the production of bioconjugates and functionalized surfaces.

Comparison with Similar Compounds

Similar Compounds

Azido-PEG4-NHS ester: Contains an azide group instead of an alkyne group, used in similar bioconjugation applications.

Mal-PEG4-NHS ester: Contains a maleimide group, which reacts with thiols instead of azides.

Fmoc-PEG4-NHS ester: Contains a fluorenylmethyloxycarbonyl (Fmoc) group, used for peptide synthesis.

Uniqueness

Propargyl-PEG4-NHS ester is unique due to its alkyne group, which allows for CuAAC reactions, making it highly versatile for click chemistry applications . This distinguishes it from other PEG-NHS esters that may not participate in such specific reactions .

Properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO8/c1-2-6-21-8-10-23-12-13-24-11-9-22-7-5-16(20)25-17-14(18)3-4-15(17)19/h1H,3-13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRIZGOGILWMGRU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOCCOCCOCCOCCC(=O)ON1C(=O)CCC1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R,2S,8R,9S,11S,13S,14S,15R,19S)-13,14,19-trihydroxy-16,16-dimethyl-6-methylidene-10,12-dioxahexacyclo[9.8.0.01,15.02,8.05,9.08,13]nonadecan-7-one](/img/structure/B610166.png)

![5-[4,6-bis[(1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl]-1,3,5-triazin-2-yl]-4-(difluoromethyl)pyridin-2-amine](/img/structure/B610183.png)